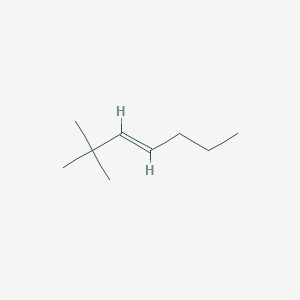

trans-2,2-Dimethyl-3-heptene

Description

The exact mass of the compound trans-2,2-Dimethyl-3-heptene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-2,2-Dimethyl-3-heptene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2,2-Dimethyl-3-heptene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-2,2-dimethylhept-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-5-6-7-8-9(2,3)4/h7-8H,5-6H2,1-4H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOCYCICSYUPRF-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880821 | |

| Record name | 2,2-dimethyl-3-heptene trans | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19550-75-5 | |

| Record name | (3E)-2,2-Dimethyl-3-heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-2,2-Dimethylhept-3-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-dimethyl-3-heptene trans | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2,2-dimethylhept-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemical Structure, Stereochemistry, and Synthesis of trans-2,2-Dimethyl-3-heptene: A Comprehensive Technical Guide

Executive Summary

In complex natural product synthesis and advanced materials science, the strategic formation of carbon-carbon double bonds with absolute stereocontrol is a foundational requirement. trans-2,2-Dimethyl-3-heptene (CAS: 19550-75-5) serves as a quintessential model compound for understanding how extreme steric hindrance dictates synthetic pathway selection and molecular reactivity[1]. This whitepaper provides an in-depth analysis of its structural dynamics, physicochemical properties, and the field-proven synthetic protocols required to enforce trans (E) stereoselectivity against kinetic thermodynamic defaults.

Structural and Physicochemical Profiling

The molecule, systematically named (E)-2,2-dimethylhept-3-ene , consists of a seven-carbon backbone featuring a double bond at the C3 position and a massive tert-butyl group at C2[2]. The trans configuration dictates that the tert-butyl group and the propyl chain (extending from C4) are positioned on opposite sides of the alkene plane.

To establish a baseline for analytical and synthetic workflows, the core quantitative data for trans-2,2-dimethyl-3-heptene is summarized below:

| Property | Value | Source |

| IUPAC Name | (E)-2,2-dimethylhept-3-ene | [2] |

| CAS Registry Number | 19550-75-5 | [1],[3] |

| Molecular Formula | C9H18 | [1],[2] |

| Molecular Weight | 126.24 g/mol | [2] |

| Monoisotopic Mass | 126.14085 Da | [2] |

| XLogP3 (Lipophilicity) | 3.9 | [2] |

| Kovats Retention Index | 802 (Standard non-polar) | [2] |

| Appearance | Colorless clear liquid | [1] |

| Isomeric SMILES | CCC/C=C/C(C)(C)C | [1] |

Stereochemical Dynamics and Reactivity

The defining feature of trans-2,2-dimethyl-3-heptene is the extreme steric bulk of the tert-butyl group adjacent to the sp²-hybridized carbon (C3). This structural motif creates significant rotational barriers and dictates the molecule's behavior in electrophilic addition reactions (e.g., epoxidation, hydroboration).

In the trans geometry, Allylic 1,3-strain (A-1,3 strain) is minimized because the bulky tert-butyl group is oriented away from the propyl chain. However, this same steric shielding effectively blocks one face of the double bond, inducing high facial selectivity during functionalization. Understanding this steric environment is critical when designing downstream active pharmaceutical ingredients (APIs) or complex ligands that utilize this motif.

Strategic Synthesis: Overcoming Kinetic Z-Selectivity

Synthesizing trans-alkenes from unstabilized ylides or carbanions is notoriously difficult because standard kinetic control typically favors the cis (Z) isomer[4]. A standard Wittig reaction between pivaldehyde (tert-butyl aldehyde) and butylidenetriphenylphosphorane will yield predominantly the undesired (Z)-alkene[5]. To synthesize trans-2,2-dimethyl-3-heptene, application scientists must employ specialized olefination protocols that override this kinetic preference.

Method A: The Schlosser Modification of the Wittig Reaction

The Schlosser modification circumvents the inherent Z-selectivity of unstabilized ylides by forcing the equilibration of the intermediate betaine using excess lithium salts[6],[7].

Step-by-step workflow of the Schlosser modification to enforce trans-selectivity.

Self-Validating Experimental Protocol:

-

Ylide Generation: Suspend butyltriphenylphosphonium bromide in anhydrous THF at -78 °C under argon. Add phenyllithium (PhLi) dropwise.

-

Causality & Validation: PhLi is required over n-BuLi to prevent unwanted transmetallation. The appearance of a deep orange-red solution visually confirms the formation of the unstabilized ylide[4].

-

-

Aldehyde Addition: Add pivaldehyde dropwise at -78 °C.

-

Causality & Validation: This forms the erythro-betaine under kinetic control. Rapid decolorization (orange to pale yellow) indicates complete ylide consumption.

-

-

Betaine Equilibration: Add a second equivalent of PhLi at -78 °C, then briefly warm to -30 °C.

-

Causality & Validation: This critical step deprotonates the betaine to form a lithiobetaine α-carbanion, which equilibrates to the thermodynamically stable threo configuration to minimize steric clash with the tert-butyl group. The solution turning deep red validates successful deprotonation[4].

-

-

Protonation & Elimination: Add anhydrous tert-butanol to protonate the lithiobetaine, then remove the cooling bath.

-

Causality & Validation: Warming triggers syn-elimination. The precipitation of lithium salts and triphenylphosphine oxide (TPPO) visually confirms the final fragmentation into the (E)-alkene[4].

-

Method B: The Julia-Kocienski Olefination

For late-stage synthesis where TPPO removal is problematic, the Julia-Kocienski olefination is the superior alternative[4],[8]. By utilizing a 1-phenyl-1H-tetrazol-5-yl (PT) butyl sulfone, the reaction proceeds in a single pot with high E-selectivity driven by kinetically controlled diastereoselective addition[9].

Mechanistic pathway of the Julia-Kocienski olefination yielding the (E)-alkene.

Self-Validating Experimental Protocol:

-

Metallation: Dissolve 1-phenyl-1H-tetrazol-5-yl butyl sulfone in anhydrous 1,2-dimethoxyethane (DME). Cool to -60 °C and add KHMDS dropwise.

-

Causality & Validation: KHMDS is chosen because the bulky potassium counterion and the bidentate chelation of DME alter the transition state to heavily favor the E-alkene over the Z-alkene[10]. A bright yellow solution confirms sulfonyl carbanion formation.

-

-

Aldehyde Addition: Add pivaldehyde dropwise, maintaining internal temperature below -55 °C.

-

Smiles Rearrangement & Elimination: Allow the mixture to warm to room temperature over 2 hours.

Analytical Characterization

Verification of the trans stereochemistry is best achieved via Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum (CDCl3), the vinylic protons at C3 and C4 will exhibit a large coupling constant (J ≈ 15–16 Hz), which is the definitive hallmark of an E-alkene, distinguishing it from the Z-isomer (J ≈ 10–12 Hz)[1]. Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) utilizing electron ionization will show a molecular ion peak at m/z 126.2, with prominent fragmentation corresponding to the loss of the massive tert-butyl radical[12],[13].

References

-

[1] Guidechem, TRANS-2,2-DIMETHYL-3-HEPTENE Encyclopedia & Properties, 1

-

[12] NIST Chemistry WebBook, 2,2-Dimethyl-3-heptene trans, 12

-

[3] Calpaclab, trans-2, 2-Dimethyl-3-heptene, min 99% (GC), 3

-

[13] NIST Chemistry WebBook, 2,2-Dimethyl-3-heptene trans (Duplicate Data), 13

-

[4] Benchchem, A Comparative Guide to Wittig and Julia Olefination for trans-Alkene Synthesis, 4

-

[11] NIH PMC, Synthesis of Fluoroolefins via Julia-Kocienski Olefination, 11

-

[8] Organic Chemistry Portal, Modified Julia Olefination, Julia-Kocienski Olefination, 8

-

[10] ResearchGate, A Stereoselective Synthesis of trans-1,2-Disubstituted Alkenes, 10

Sources

- 1. guidechem.com [guidechem.com]

- 2. (E)-2,2-Dimethylhept-3-ene | C9H18 | CID 5352650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. Schlosser Modification [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 9. Julia olefination - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,2-Dimethyl-3-heptene trans [webbook.nist.gov]

- 13. 2,2-Dimethyl-3-heptene trans [webbook.nist.gov]

Introduction: The Archetype of Steric Congestion in Acyclic Alkenes

An In-Depth Technical Guide to the Steric Hindrance Effects in trans-2,2-Dimethyl-3-heptene

trans-2,2-Dimethyl-3-heptene, an apparently simple acyclic alkene, serves as a quintessential model for understanding the profound influence of steric hindrance on molecular conformation, stability, and reactivity. Its structure is defined by two key features: a trans-configured internal double bond and, critically, a bulky tert-butyl group positioned at the allylic position. The tert-butyl group, with its quaternary carbon and three radiating methyl groups, is a classic example of a sterically demanding substituent in organic chemistry.[1][2] Its presence imposes significant spatial constraints that dictate the molecule's behavior, making it an excellent case study for researchers, scientists, and drug development professionals exploring how to leverage or mitigate steric effects in molecular design.

This guide provides a detailed examination of the steric effects inherent to trans-2,2-Dimethyl-3-heptene. We will dissect the causality behind its conformational preferences, quantify its thermodynamic stability relative to less hindered isomers, and explore how its sterically encumbered environment governs the outcomes of chemical reactions. The principles discussed herein are broadly applicable, offering field-proven insights for controlling molecular shape and function in complex systems, from catalyst design to the metabolic shielding of pharmaceuticals.[1]

Part 1: Conformational Landscape and the Dominance of Allylic Strain

The spatial arrangement of atoms in trans-2,2-Dimethyl-3-heptene is not random; it is overwhelmingly controlled by the minimization of non-bonding interactions, primarily allylic strain.

The Foundational Role of the tert-Butyl Group

Steric hindrance is a phenomenon where the size of atomic groups impedes reactions or dictates conformational preferences.[2][3] The tert-butyl group is one of the most sterically demanding groups used in organic chemistry. Its influence can be quantified using conformational free energy differences known as A-values, which measure the preference for a substituent to occupy the equatorial position on a cyclohexane ring. The large A-value of the tert-butyl group highlights its immense steric bulk compared to other common alkyl groups.[1][4]

| Substituent | A-value (kcal/mol) |

| -H | 0 |

| -CH₃ (Methyl) | 1.7 |

| -CH₂CH₃ (Ethyl) | 1.75 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 |

| -C(CH₃)₃ (tert-Butyl) | >4.5 |

| Table 1: Comparative A-values, illustrating the significant steric demand of the tert-butyl group.[1][5] |

This intrinsic bulk is the primary driver of the conformational biases observed in trans-2,2-Dimethyl-3-heptene.

A(1,3) Strain: The Defining Interaction

In an alkene, the restricted rotation around the C=C double bond creates a planar and relatively rigid core.[6] Steric interactions between substituents on the sp² carbons and those on the adjacent allylic carbons can lead to a specific type of destabilization known as allylic strain, or A(1,3) strain.[7][8] This strain arises from the steric repulsion between a substituent at the allylic position and a substituent on the third carbon atom along the alkene chain (i.e., the vinylic carbon at the other end of the double bond).[7]

In trans-2,2-Dimethyl-3-heptene, the tert-butyl group is at the C2 position, which is allylic to the C3=C4 double bond. The molecule preferentially adopts a conformation where the bulky tert-butyl group avoids interacting with the substituents across the double bond. The most significant interaction is between one of the methyl groups of the tert-butyl moiety and the hydrogen atom on C4. To minimize this A(1,3) strain, the molecule undergoes rotation around the C2-C3 single bond, forcing one of the tert-butyl's methyl groups to eclipse the C3-H bond, which is a less sterically demanding interaction compared to eclipsing the C3=C4 double bond. This conformational locking has profound implications for the molecule's overall shape and reactivity.[8][9]

Caption: A(1,3) allylic strain in trans-2,2-Dimethyl-3-heptene.

Part 2: Impact on Thermodynamic Stability

The steric environment of an alkene directly influences its thermodynamic stability. This is typically evaluated by comparing the heats of hydrogenation for different isomers; a lower heat of hydrogenation corresponds to a more stable alkene.[10][11]

Trans vs. Cis Configuration

For acyclic alkenes, the trans configuration, where the main carbon chains are on opposite sides of the double bond, is generally more stable than the corresponding cis configuration.[10][12] This is because the cis isomer forces the bulky alkyl groups into closer proximity, resulting in van der Waals repulsion (steric strain).[10] In the case of 2,2-Dimethyl-3-heptene, the trans isomer keeps the large tert-butyl group and the propyl group far apart, minimizing this type of strain and making it the thermodynamically favored isomer. The energy difference between cis and trans isomers is typically around 1 kcal/mol but can be significantly larger with bulkier substituents.[11]

Substitution and Hyperconjugation

Alkene stability also increases with the number of alkyl substituents on the double bond.[10][11] This is due to a stabilizing electronic effect called hyperconjugation, where electrons from adjacent C-H or C-C sigma bonds can donate into the empty π* antibonding orbital of the double bond. trans-2,2-Dimethyl-3-heptene is a trisubstituted alkene (one hydrogen, one propyl, and one C(CH₃)₃-CH₂ effective group at the double bond carbons), making it inherently more stable than less substituted isomers like 1-heptene.

The combination of its trans geometry and trisubstituted nature makes trans-2,2-Dimethyl-3-heptene a relatively stable alkene, despite the inherent allylic strain. The molecule adopts a conformation that balances the destabilizing A(1,3) strain against the favorable electronic effects and the avoidance of more severe cis-alkene strain.

Part 3: Directing Chemical Reactivity

Steric hindrance is a powerful tool for controlling the regioselectivity and stereoselectivity of chemical reactions.[3][13] The bulky tert-butyl group in trans-2,2-Dimethyl-3-heptene acts as a "steric shield," directing the approach of incoming reagents to the less hindered face of the molecule.

Electrophilic Addition Reactions

The electron-rich π bond of an alkene is nucleophilic and readily reacts with electrophiles.[12] In the case of trans-2,2-Dimethyl-3-heptene, the tert-butyl group effectively blocks one face of the C3=C4 double bond. An incoming electrophile (E⁺) will preferentially approach from the opposite, less hindered face. This facial selectivity is critical in asymmetric synthesis, where controlling the stereochemical outcome of a reaction is paramount.

For example, during epoxidation with an agent like m-CPBA, the oxygen atom will be delivered to the face of the alkene opposite the tert-butyl group. This leads to a predictable stereochemical outcome in the resulting epoxide product.

Caption: Steric hindrance directs electrophilic attack to the less hindered face.

This principle of steric shielding is widely exploited in drug development to protect a specific part of a molecule from metabolic degradation, thereby increasing its biological half-life.[1]

Part 4: Methodologies for Studying Steric Effects

The qualitative and quantitative analysis of steric effects relies on a combination of spectroscopic and computational techniques. These methods provide a self-validating system where experimental observations can be rationalized and predicted by theoretical models.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE) experiment, is a powerful tool for determining the spatial proximity of atoms within a molecule. For trans-2,2-Dimethyl-3-heptene, an NOE experiment can validate the predicted low-energy conformation.

Objective: To experimentally confirm the through-space proximity between the methyl protons of the tert-butyl group and the vinylic proton at C4, which is indicative of the conformation adopted to minimize A(1,3) strain.

Methodology (NOESY):

-

Sample Preparation: Dissolve a pure sample of trans-2,2-Dimethyl-3-heptene (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL) in a high-quality NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped for 2D experiments.

-

¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to identify and assign all proton resonances, particularly those of the tert-butyl methyl groups and the vinylic protons.

-

2D NOESY Experiment:

-

Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) pulse sequence.

-

Choose a range of mixing times (e.g., 300 ms, 500 ms, 800 ms) to optimize the NOE signals. The intensity of the cross-peaks is dependent on the distance between the protons.

-

Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

-

Analyze the NOESY spectrum for cross-peaks. A cross-peak between the signal for the tert-butyl protons and the signal for the C4-H proton would provide direct evidence of their spatial proximity (typically < 5 Å).

-

The absence of a strong cross-peak to the C5-H₂ protons of the propyl group would further support the specific rotational conformation around the C2-C3 bond.

-

Computational Protocol: DFT for Energy Profiling

Computational chemistry provides a quantitative measure of the energetic consequences of steric interactions.[14][15] Density Functional Theory (DFT) is a robust method for calculating the relative energies of different molecular conformations.

Objective: To quantify the energetic penalty of A(1,3) strain by calculating the potential energy surface for rotation around the C2-C3 bond.

Methodology (DFT Scan):

-

Structure Building: Construct a 3D model of trans-2,2-Dimethyl-3-heptene using molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search: Perform an initial conformational search using a lower-level theory (e.g., molecular mechanics, MMFF94) to identify potential low-energy conformers.

-

DFT Calculation Setup:

-

Select the most stable conformer as the starting point.

-

Define the dihedral angle corresponding to rotation around the C2-C3 bond as the reaction coordinate.

-

Set up a "relaxed scan" calculation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)). This will rotate the bond in defined increments (e.g., 10°) and optimize the rest of the molecular geometry at each step.

-

-

Execution and Analysis:

-

Run the calculation on a high-performance computing cluster.

-

Plot the calculated relative energy versus the dihedral angle. The resulting graph will show the energy minima (stable conformers) and maxima (rotational barriers).

-

The energy difference between the global minimum and other conformations directly quantifies the steric strain associated with unfavorable interactions, such as the clash between a tert-butyl methyl group and the C=C double bond.

-

Caption: Workflow for computational analysis of allylic strain.

Conclusion

trans-2,2-Dimethyl-3-heptene is a powerful pedagogical tool for illustrating the far-reaching consequences of steric hindrance. The dominant presence of the allylic tert-butyl group creates significant A(1,3) strain, which in turn dictates the molecule's preferred conformation, enhances its thermodynamic stability by enforcing a trans geometry, and directs the stereochemical outcome of its reactions. The interplay between steric repulsion and stabilizing electronic effects demonstrated by this molecule provides a foundational understanding for professionals in chemistry and drug discovery. By mastering these principles, researchers can more effectively design molecules with tailored three-dimensional structures, predictable reactivity, and optimized biological properties.

References

- Wikipedia. (n.d.). Butyl group.

- BenchChem. (n.d.). trans-2,2-Dimethyl-3-heptene | 19550-75-5.

- BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.

- Liu, B., et al. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC.

- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Steric effect.

- Grokipedia. (n.d.). Allylic strain.

- Hénon, É. (2026, February 5). Mapping tool delivers quantitative visualisations of steric interactions. Chemistry World.

- Chemistry Stack Exchange. (2017, January 25). Quantitative expression for steric hindrance.

- Wikipedia. (n.d.). Allylic strain.

- Chan, S. C., et al. (2024). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ResearchGate.

- ResearchGate. (n.d.). Steric effects: The problem of their quantitative assessment and manifestation in the reactivity of hetero-organic compounds.

- PubMed. (2024, July 8). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds.

- ACS Omega. (2022, March 4). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.

- Wikipedia. (n.d.). Steric effects.

- AIP Publishing. (2007, June 22). Steric effect: A quantitative description from density functional theory.

- PMC. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.

- Journal of Medicinal Chemistry. (2023, June 7). The Role of Allylic Strain for Conformational Control in Medicinal Chemistry.

- Chemistry LibreTexts. (2025, August 21). Conformational analysis of cyclohexanes.

- Guidechem. (n.d.). TRANS-2,2-DIMETHYL-3-HEPTENE 19550-75-5 wiki.

- BenchChem. (n.d.). Overcoming steric hindrance in substituted diene reactions.

- Chemistry LibreTexts. (2024, April 3). Stability of Alkenes.

- Journal of the American Chemical Society. (2016, February 18). Nickel-Catalyzed Asymmetric Alkene Hydrogenation of α,β-Unsaturated Esters.

- Scribd. (n.d.). Allylic 1,3-Strain As A Controlling Factor in Stereoselective Transformations.

- Labster. (n.d.). Steric hindrance - Theory pages.

- Chemistry Steps. (2025, October 4). Stereochemistry of Alkenes.

- ResearchGate. (2022, March 2). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.

- PMC. (n.d.). Structural, Mechanistic, Spectroscopic, and Preparative Studies on the Lewis Base Catalyzed, Enantioselective Sulfenofunctionalization of Alkenes.

- Cheméo. (n.d.). Chemical Properties of 2,2-Dimethyl-3-heptene trans (CAS 19550-75-5).

- Journal of the American Chemical Society. (2020, January 6). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis.

- Thieme. (2018, November 20). Synthesis and Reactivity of Mixed Dimethylalkynylaluminum Reagents.

- Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes.

- ResearchGate. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes.

- Inorganic Chemistry. (n.d.). Mechanistic Insight on the Hydrogenation of Conjugated Alkenes with H2 Catalyzed by Early Main-Group Metal Catalysts.

- OpenRiver. (n.d.). Progress Towards the Synthesis of trans-4-Bromo-2-Heptene.

- YouTube. (2025, January 21). 2 alkene synthesis problems and spectroscopy problem walkthrough.

- Master Organic Chemistry. (2020, April 30). Alkene Stability Increases With Substitution.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. theory.labster.com [theory.labster.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Stereochemistry of Alkenes - Chemistry Steps [chemistrysteps.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Allylic strain - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. trans-2,2-Dimethyl-3-heptene | 19550-75-5 | Benchchem [benchchem.com]

- 13. Steric effects - Wikipedia [en.wikipedia.org]

- 14. chemistryworld.com [chemistryworld.com]

- 15. pubs.aip.org [pubs.aip.org]

Introduction: The Primacy of Conformation in Molecular Behavior

An In-Depth Technical Guide to the Conformational Analysis of trans-2,2-Dimethyl-3-heptene

This guide provides a comprehensive technical overview of the conformational analysis of trans-2,2-Dimethyl-3-heptene. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to predict and validate the three-dimensional structure of acyclic alkenes. The principles and protocols detailed herein are broadly applicable to the conformational analysis of similarly substituted organic molecules, where a nuanced understanding of non-bonded interactions is critical for predicting reactivity, designing experiments, and interpreting analytical data.

The biological activity, chemical reactivity, and physical properties of a molecule are dictated not by its static two-dimensional representation, but by its dynamic three-dimensional shape. Conformational analysis is the study of the energies and relative stabilities of the different spatial arrangements—or conformers—of a molecule that arise from rotation about its single bonds. For acyclic alkenes like trans-2,2-Dimethyl-3-heptene, the conformational landscape is governed by a subtle interplay of torsional strain, steric hindrance, and specific electronic effects related to the carbon-carbon double bond.

The subject of this guide, trans-2,2-Dimethyl-3-heptene, presents a compelling case study. It features a bulky tert-butyl group adjacent to a trans-disubstituted double bond, a structural motif that introduces significant and predictable steric constraints. Understanding which conformers are energetically favored is essential for predicting how this molecule will interact with reagents, catalysts, or biological receptors. This guide will elucidate the foundational principles, outline a robust computational workflow for predicting stable conformers, and detail an experimental protocol for their validation using Nuclear Magnetic Resonance (NMR) spectroscopy.

Foundational Principles: Decoding the Energetic Landscape

Rotation around the C-C single bonds in trans-2,2-Dimethyl-3-heptene is not entirely "free." The potential energy of the molecule fluctuates as bonds rotate due to repulsive interactions between electron clouds (torsional strain) and the physical crowding of atoms (steric strain).[1][2] In this specific molecule, the analysis centers on rotation around the C3-C4 single bond, which is adjacent to the sp²-hybridized carbons of the double bond. The key energetic factors at play are torsional strain and a specialized form of steric strain known as allylic strain.

Torsional and Steric Strain

-

Torsional Strain (Eclipsing Strain): This type of strain arises from the repulsion between bonding electrons on adjacent atoms. It is maximized when bonds are in an eclipsed conformation (0° dihedral angle) and minimized in a staggered conformation (60° dihedral angle).[1] For rotation around the C3-C4 bond, staggered conformations are the energetic minima.

-

Steric Strain (van der Waals Repulsion): This strain occurs when non-bonded atoms or groups are forced into close proximity, causing their electron clouds to repel each other.[1] The bulky tert-butyl group at the C2 position is the most significant source of steric strain in trans-2,2-Dimethyl-3-heptene. Its large size creates a powerful steric directing effect, profoundly influencing conformational preferences.[3]

Allylic Strain (A-Strain)

Allylic strain is a critical concept for understanding alkene conformations. It is a steric interaction that occurs between a substituent on an sp² carbon of the double bond and a substituent on an adjacent (allylic) sp³ carbon.[4] Specifically, it refers to the strain arising from the rotation around the single bond connecting the allylic carbon to the double bond.[5][6]

In trans-2,2-Dimethyl-3-heptene, we analyze two types of allylic strain related to the substituents on C3 (the allylic carbon) and their interaction with the substituent on C4 (the vinylic carbon).

-

A¹,³ Strain: This involves the interaction between a substituent on the allylic carbon (C3) and a substituent on the other vinylic carbon (C5 in this case). Due to the trans geometry, this strain is negligible here.

-

A¹,² Strain: This involves the interaction between a substituent on the allylic carbon (C3) and the substituent on the adjacent vinylic carbon (C4). In our molecule, this is the interaction between the bulky tert-butyl group (attached to C3 via C2) and the vinylic proton on C4. The most stable conformations will seek to minimize this interaction.

Conformational Analysis via Newman Projections

To visualize and analyze the conformers resulting from rotation around the C3-C4 bond, we use Newman projections. We look down the C3-C4 axis, with C3 in the front and C4 in the back.

-

Front Carbon (C3) Substituents: A hydrogen (H), a tert-butyl group (-C(CH₃)₃), and the vinylic carbon C2. For this analysis, we will consider the entire tert-butyl group as a single, very large substituent.

-

Back Carbon (C4) Substituents: A hydrogen (H), a propyl group (-CH₂CH₂CH₃), and the vinylic carbon C5.

The most stable conformers will be those in which the largest groups are staggered and positioned to minimize steric and allylic strain. The primary steric clash to avoid is between the tert-butyl group on C3 and the propyl group on C4.

Based on these principles, we can predict the relative energies of the staggered conformers:

-

Conformer A (Anti-periplanar): The tert-butyl group and the propyl group are positioned 180° apart (anti). This arrangement minimizes the severe steric repulsion between these two bulky groups. The vinylic proton on C4 is gauche to the tert-butyl group. This is predicted to be the lowest energy conformer .

-

Conformer B (Gauche): The tert-butyl group is positioned 60° (gauche) to the propyl group. This introduces significant steric strain. This conformer is expected to be considerably higher in energy than Conformer A.

-

Conformer C (Gauche): The second gauche conformer, where the tert-butyl group is again 60° from the propyl group, is equivalent in energy to Conformer B.

The eclipsed conformations, where the dihedral angles are 0°, 120°, and 240°, represent the energy maxima and are transition states between the staggered conformers. The highest energy eclipsed conformer will be the one where the tert-butyl and propyl groups are fully eclipsed.

Computational Chemistry Workflow: A Predictive Protocol

Computational chemistry provides powerful tools for quantitatively assessing the conformational landscape.[2] Density Functional Theory (DFT) offers a good balance of computational cost and accuracy for molecules of this size. The following protocol outlines a standard workflow.[7][8]

Protocol 1: DFT-Based Conformational Search and Energy Calculation

-

Initial Structure Generation:

-

Using a molecular modeling program (e.g., Avogadro, GaussView), build the structure of trans-2,2-Dimethyl-3-heptene.

-

Manually generate the three staggered conformers (A, B, and C) identified via Newman projections by rotating the C3-C4 dihedral angle.

-

-

Geometry Optimization and Energy Calculation:

-

Rationale: This step finds the lowest energy geometry for each starting conformer.

-

Method: Perform a full geometry optimization for each conformer using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Level of Theory: A widely used and reliable level of theory for this purpose is B3LYP/6-31G(d) . The B3LYP functional accounts for electron correlation, and the 6-31G(d) basis set provides sufficient flexibility for accurate geometries.[9]

-

Execution: Submit each structure for optimization. The calculation is complete when the forces on the atoms fall below the software's convergence threshold.

-

-

Frequency Analysis:

-

Rationale: This step confirms that the optimized structures are true energy minima (stable conformers) and not transition states. It also provides zero-point vibrational energies (ZPVE) for more accurate relative energy calculations.

-

Execution: Perform a frequency calculation on each optimized geometry at the same B3LYP/6-31G(d) level of theory.

-

Validation: A true minimum will have zero imaginary frequencies. A transition state will have exactly one imaginary frequency.[8]

-

-

Data Analysis and Presentation:

-

Extract the final electronic energies (with ZPVE correction) for each confirmed minimum.

-

Calculate the relative energies (ΔE) in kcal/mol, setting the lowest energy conformer (predicted to be Conformer A) to 0.0 kcal/mol.

-

Summarize the results in a table for clear comparison.

-

Table 1: Predicted Relative Energies of trans-2,2-Dimethyl-3-heptene Conformers

| Conformer | C(2)-C(3)-C(4)-C(5) Dihedral Angle (°) | Key Steric Interaction | Predicted Relative Energy (ΔE, kcal/mol) |

| A (Anti) | ~180° | t-Bu / Propyl (Anti) | 0.0 (Global Minimum) |

| B (Gauche) | ~60° | t-Bu / Propyl (Gauche) | > 4.0 |

| C (Gauche) | ~300° (-60°) | t-Bu / Propyl (Gauche) | > 4.0 |

| Note: The energy values for gauche conformers are estimates based on typical steric interactions involving a tert-butyl group. A-values for tert-butyl groups on cyclohexane rings are >5 kcal/mol, indicating a strong preference to avoid gauche interactions.[3][10] |

Experimental Validation: An NMR Spectroscopy Protocol

Computational predictions must be validated by experimental data. NMR spectroscopy is the premier technique for elucidating molecular conformation in solution.[11] The Nuclear Overhauser Effect (NOE) is particularly powerful, as it detects through-space interactions between protons that are close to each other (< 5 Å), directly probing the molecule's 3D structure.[12]

Protocol 2: Conformational Validation using 2D NOESY

-

Sample Preparation:

-

Dissolve a high-purity sample of trans-2,2-Dimethyl-3-heptene in a suitable deuterated solvent (e.g., CDCl₃).

-

Prepare the sample in a high-quality NMR tube to the concentration recommended for the available spectrometer (typically 5-10 mg in 0.6 mL).

-

-

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (≥400 MHz) is required for adequate signal dispersion.

-

Initial Spectra: Acquire standard 1D ¹H and ¹³C spectra to assign all proton and carbon signals.

-

NOESY Experiment: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

-

Rationale: The NOESY experiment generates a 2D map where off-diagonal "cross-peaks" connect protons that are spatially close. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the protons.

-

Key Parameter (Mixing Time): Use a mixing time appropriate for a small molecule, typically in the range of 300-800 ms, to allow for the buildup of NOE signals.

-

-

-

Data Analysis and Interpretation:

-

Process the 2D NOESY data using appropriate software (e.g., MestReNova, TopSpin).

-

Crucial Analysis: Look for key cross-peaks that can differentiate between the predicted conformers. For the lowest energy anti-conformer (Conformer A), we predict the following key NOE correlations:

-

A strong NOE between the protons of the tert-butyl group and the vinylic proton at C4.

-

A strong NOE between the vinylic proton at C3 and the methylene protons (-CH₂-) of the propyl group at C5.

-

-

Absence of Signals: The absence of a strong NOE between the tert-butyl group protons and the methylene protons of the propyl group would provide compelling evidence against the higher-energy gauche conformers being significantly populated.

-

-

J-Coupling Analysis:

-

While the trans geometry of the double bond is fixed (expecting a large J-coupling of ~12-18 Hz between the vinylic protons at C3 and C4), analyzing the coupling constant between the vinylic proton at C4 and the adjacent methylene protons at C5 can provide further conformational information based on the Karplus relationship.[13][14]

-

Workflow and Data Synthesis Diagram

The synergy between computational prediction and experimental validation forms the core of modern conformational analysis. This relationship is depicted below.

Caption: Workflow for Conformational Analysis.

Conclusion

References

- Vertex AI Search. (2023). The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. Vertex AI Search.

- University of Bath. (n.d.). Lecture 2: Conformational Analysis of Acyclic Alkenes. University of Bath.

- Bruder, M. (n.d.). Conformational Analysis 1,4-cis-di-tert-butylcyclohexane. University of Michigan.

- BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. BenchChem.

- Wikipedia. (n.d.). Allylic strain. Wikipedia.

- OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. OpenOChem Learn.

- Chemistry LibreTexts. (2024). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts.

- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.

- University of Michigan. (n.d.). Conformational Analysis. University of Michigan.

- University of Liverpool. (n.d.). Conformational Analysis. University of Liverpool.

- Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts.

- Hassan, H. B. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor. International Journal of Current Engineering and Technology.

- ResearchGate. (2020). Data generated from DFT conformational analysis at B3LYP/6-31++G(d,p)... ResearchGate.

- Grygorenko, E. et al. (2020). Progressive Systematic Underestimation of Reaction Energies by the B3LYP Model as the Number of C−C Bonds Increases. The Journal of Organic Chemistry.

- Wolfram Community. (2024). Consistent Force Field: alkylbenzenes, alkanes, alkenes. Conformational analysis of molecular rotors. Wolfram Community.

- Michigan State University. (n.d.). Supplemental Topics. MSU Chemistry.

- University of Wisconsin. (n.d.). Conformational Analysis. University of Wisconsin.

- University of California, Davis. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.

- Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 2.5.1 – Alkene Structure – Page 2. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).

- Cicero, D. O., Barbato, G., & Bazzo, R. (1995). The determination of the conformational properties of nucleic acids in solution from NMR data. PubMed.

- University of Wisconsin-Platteville. (n.d.). NMR free ligand conformations and atomic resolution dynamics. University of Wisconsin-Platteville.

Sources

- 1. imperial.ac.uk [imperial.ac.uk]

- 2. Consistent Force Field: alkylbenzenes, alkanes, alkenes. Conformational analysis of molecular rotors - Online Technical Discussion Groups—Wolfram Community [community.wolfram.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Allylic strain - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. inpressco.com [inpressco.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mr.copernicus.org [mr.copernicus.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]

- 14. chem.libretexts.org [chem.libretexts.org]

IUPAC nomenclature rules for E-2,2-dimethyl-3-heptene

Stereochemical Rigor in Molecular Design: A Comprehensive Guide to the Nomenclature, Synthesis, and Validation of (E)-2,2-Dimethylhept-3-ene

Executive Summary

In the pharmaceutical and materials sciences, the spatial arrangement of atoms dictates molecular interactions, pharmacodynamics, and physical properties. The molecule (E)-2,2-dimethylhept-3-ene serves as an exemplary model for standardizing stereochemical workflows. This whitepaper provides a rigorous deconstruction of its IUPAC nomenclature, details a thermodynamically controlled synthetic protocol for its isolation, and establishes a self-validating analytical framework using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its stereochemical identity.

Mechanistic Deconstruction of IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework to ensure that every chemical name translates to a single, unambiguous structural formula[1]. The naming of (E)-2,2-dimethylhept-3-ene relies on two primary systems: the substitutive nomenclature rules (often referred to as the "Blue Book" guidelines)[2] and the Cahn-Ingold-Prelog (CIP) priority rules for stereodescriptors[3].

Parent Chain and Numbering

-

Identify the Principal Functional Group: The alkene (C=C double bond) dictates the suffix of the parent chain ("-ene")[4].

-

Determine the Longest Chain: The longest continuous carbon chain containing both carbons of the double bond consists of seven carbons, establishing the parent structure as a heptene [4].

-

Numbering for Lowest Locants: The chain must be numbered from the terminus that gives the alkene the lowest possible locant.

-

Numbering left-to-right places the double bond at C3.

-

Numbering right-to-left places the double bond at C4.

-

Therefore, the correct base name is hept-3-ene [5].

-

-

Substituent Assignment: At the C2 position, there are two methyl groups attached to the main chain. This yields the prefix 2,2-dimethyl .

Stereochemical Designation (CIP Priority Rules)

To distinguish between the cis/trans spatial arrangements of complex alkenes, the Cahn-Ingold-Prelog (CIP) sequence rules are applied to assign an E or Z descriptor[6]. This is determined by evaluating the atomic numbers of the atoms directly attached to the stereocenters (C3 and C4)[5].

-

At Carbon 3 (C3): The two attached groups are a tert-butyl group (C2) and a Hydrogen atom. Because Carbon (atomic number 6) has a higher atomic number than Hydrogen (atomic number 1), the tert-butyl group is the high-priority substituent.

-

At Carbon 4 (C4): The two attached groups are a propyl group (C5) and a Hydrogen atom. By the same logic, the propyl group is the high-priority substituent.

-

Configuration Assignment: The tert-butyl group and the propyl group are located on opposite sides of the double bond axis. According to CIP rules, when the highest priority groups are on opposite sides, the stereocenter is designated as E (from the German entgegen, meaning opposite)[6].

Figure 1: Cahn-Ingold-Prelog (CIP) priority logic for determining the E-configuration.

Stereoselective Synthesis Workflow

Synthesizing E-alkenes with high stereofidelity is a critical challenge in organic synthesis[7]. While traditional Wittig reactions often yield Z-alkenes or mixtures, Olefin Cross-Metathesis (CM) utilizing a Ruthenium-based catalyst (e.g., Grubbs 2nd Generation Catalyst) provides a thermodynamically controlled pathway to highly pure E-alkenes[8].

The synthesis of (E)-2,2-dimethylhept-3-ene can be achieved via the cross-metathesis of 3,3-dimethyl-1-butene and 1-pentene.

Mechanistic Rationale (Causality)

In the Grubbs olefin categorization model, 1-pentene is a "Type I" olefin (undergoes rapid homodimerization), while the bulky 3,3-dimethyl-1-butene is a "Type II/III" olefin (slow to homodimerize due to steric hindrance from the tert-butyl group). Cross-metathesis between a Type I and a Type II/III olefin is highly selective for the cross-product. Furthermore, the immense steric bulk of the tert-butyl group forces the reaction intermediate to adopt an anti-geometry, overwhelmingly favoring the thermodynamic E-isomer upon cyclo-reversion.

Step-by-Step Experimental Protocol

-

Preparation: Flame-dry a 50 mL Schlenk flask under a continuous flow of Argon. Add anhydrous dichloromethane (DCM, 10 mL) to the flask.

-

Reagent Addition: Inject 1-pentene (1.0 mmol, limiting reagent) and 3,3-dimethyl-1-butene (3.0 mmol, 3 equiv. excess to drive cross-coupling over homodimerization) into the solvent.

-

Catalyst Initiation: Add Grubbs 2nd Generation Catalyst (0.05 mmol, 5 mol%). The solution will turn a characteristic deep red/brown.

-

Reaction Conditions: Attach a reflux condenser and heat the mixture to 40°C for 12 hours. The reaction is driven to completion by the evolution of ethylene gas.

-

Quenching & Purification: Cool to room temperature and quench with ethyl vinyl ether (1 mL) to deactivate the ruthenium carbene. Concentrate under reduced pressure.

-

Isolation: Purify the crude mixture via silica gel flash chromatography (using 100% pentane as the eluent) to isolate the pure (E)-2,2-dimethylhept-3-ene.

Analytical Verification: NMR Spectroscopy

To establish trustworthiness in the synthetic output, the product must be subjected to a self-validating analytical method. 1 H Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for distinguishing between E and Z stereoisomers[9].

The distinction relies on the vicinal coupling constant ( 3JHH ) between the vinylic protons at C3 and C4[10]. According to the Karplus equation, the magnitude of 3JHH is directly dependent on the dihedral angle between the coupled protons. In an E-alkene, the dihedral angle is approximately 180°, leading to strong orbital overlap and a large coupling constant. In a Z-alkene, the angle is ~0°, resulting in a significantly weaker coupling[9].

Quantitative Data: NMR Coupling Constants

The following table summarizes the standard diagnostic ranges for alkene coupling constants used to verify stereochemistry[11][12].

| Coupling Type | Geometric Relationship | Dihedral Angle | Typical 3JHH Value (Hz) |

| Vicinal (trans) | E-Alkene | ~180° | 12 – 18 Hz (Avg. 15 Hz) |

| Vicinal (cis) | Z-Alkene | ~0° | 6 – 12 Hz (Avg. 10 Hz) |

| Geminal | Terminal Alkene | N/A | 0 – 3 Hz |

Diagnostic Splitting Pattern for (E)-2,2-dimethylhept-3-ene

-

C3 Proton: Appears as a doublet (d) because it is coupled only to the C4 proton (the adjacent C2 carbon is quaternary and has no protons). The expected coupling constant is J≈15.5 Hz , confirming the E-configuration.

-

C4 Proton: Appears as a doublet of triplets (dt). It is coupled to the C3 proton ( J≈15.5 Hz) and further split by the two methylene protons at C5 ( J≈6.5 Hz).

Figure 2: End-to-end workflow from stereoselective synthesis to NMR validation.

Conclusion

The rigorous application of IUPAC nomenclature and Cahn-Ingold-Prelog priority rules ensures that complex spatial arrangements, such as those found in (E)-2,2-dimethylhept-3-ene, are communicated without ambiguity. By coupling these theoretical frameworks with modern, stereoselective synthetic methodologies (like olefin cross-metathesis) and self-validating analytical techniques (like 3JHH NMR coupling analysis), researchers can maintain the highest standards of scientific integrity in molecular design and drug development.

References

-

IUPAC nomenclature of organic chemistry - Wikipedia Source: Wikipedia URL:[Link][1]

-

Cahn–Ingold–Prelog priority rules - Wikipedia Source: Wikipedia URL:[Link][3]

-

Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 Source: Queen Mary University of London (qmul.ac.uk) URL:[Link][2]

-

7.6: Sequence Rules - The E,Z Designation Source: Chemistry LibreTexts URL:[Link][6]

-

Nomenclature of Organic Compounds | Functional Group | Alkene Source: Scribd URL:[Link][4]

-

E-Z Configurations (Cahn-Ingold-Prelog Rules) Source: Yale University URL:[Link]

-

E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules Source: Doc Brown's Chemistry URL:[Link][5]

-

NMR 5: Coupling Constants Source: YouTube (Educational Chemistry) URL:[Link][9]

-

Using HNMR to find E/Z ratio of Alkenes Formed Source: Reddit (r/OrganicChemistry) URL:[Link][10]

-

NMR Coupling Constants - Chemical Instrumentation Facility Source: Iowa State University URL:[Link][11]

-

Stereospecific Synthesis of E-Alkenes through Anti-Markovnikov Hydroalkylation of Terminal Alkynes Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][7]

-

The Duke NMR Center Coupling constants Source: Duke University URL:[Link][12]

-

Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes Source: MDPI URL:[Link][8]

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. reddit.com [reddit.com]

- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. The Duke NMR Center Coupling constants [sites.duke.edu]

The Role of trans-2,2-Dimethyl-3-heptene in Hydrocarbon Combustion Studies: A Technical Guide

Abstract

This technical guide provides an in-depth examination of trans-2,2-Dimethyl-3-heptene, a representative branched alkene, and its significance in the field of hydrocarbon combustion. As modern and alternative fuels increasingly feature complex molecular structures, understanding the combustion behavior of individual components is paramount for the design of next-generation engines and the formulation of accurate surrogate fuel models. This document explores the fundamental combustion characteristics, chemical kinetics, and experimental methodologies pertinent to the study of trans-2,2-Dimethyl-3-heptene. It is intended for researchers and scientists in combustion, chemical kinetics, and fuel development, offering both foundational knowledge and practical insights into the intricate role of branched alkenes in oxidation and pyrolysis environments.

Introduction: The Significance of Branched Alkenes in Modern Fuels

The landscape of transportation fuels is undergoing a significant transformation. With the advent of biofuels and advanced refining processes, the chemical composition of fuels like gasoline is becoming more diverse. Alkenes, or olefins, are a prominent class of hydrocarbons in these fuels, constituting up to 20% of gasoline and also appearing as crucial intermediates in the oxidation of other hydrocarbons like alkanes.[1][2] Unlike their saturated counterparts (alkanes), the presence of a carbon-carbon double bond (C=C) in alkenes introduces unique chemical reactivity that profoundly influences combustion phenomena such as ignition delay, flame speed, and pollutant formation.[2]

The Need for Representative Molecules in Combustion Research

The sheer number of individual hydrocarbon species in a real-world fuel makes a detailed chemical analysis of its combustion intractable.[3] To overcome this complexity, combustion scientists employ the concept of surrogate fuels . These are simpler mixtures, typically containing a handful of representative compounds, that are designed to emulate the physical and chemical properties of the target fuel.[4] To construct a high-fidelity surrogate, it is essential to understand the combustion behavior of each major class of hydrocarbons present, including linear alkanes, branched alkanes, cycloalkanes, aromatics, and alkenes.[5]

Introducing trans-2,2-Dimethyl-3-heptene: A Case Study

trans-2,2-Dimethyl-3-heptene (C9H18) is a branched alkene that serves as an excellent case study for this molecular class.[6] Its structure features key characteristics that impact combustion:

-

A C=C double bond: The primary site of reactivity, influencing initial decomposition pathways.[7][8]

-

Branching (tert-butyl group): The presence of a quaternary carbon center introduces steric hindrance and alters C-C bond dissociation energies.[8]

-

Trans-configuration: The stereochemistry of the molecule can influence its packing density and potentially its reactivity compared to its cis-isomer.[8][9]

By studying molecules like trans-2,2-Dimethyl-3-heptene, researchers can deconstruct the complex interplay between molecular structure and combustion behavior, leading to more predictive kinetic models and better-formulated surrogate fuels.

Physicochemical Properties

A foundational understanding of a fuel component's physical properties is essential for modeling spray formation, evaporation, and mixture preparation in an engine. The key properties of trans-2,2-Dimethyl-3-heptene are summarized below.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C9H18 | - | [10][11] |

| Molecular Weight | 126.24 | g/mol | [10][12] |

| CAS Number | 19550-75-5 | - | [11][13] |

| Appearance | Colorless Liquid | - | [6] |

| Classification | Highly Flammable Liquid | - | [10] |

Core Combustion Characteristics: Ignition and Flame Propagation

The two most widely studied macroscopic parameters in combustion are ignition delay time and laminar flame speed. These properties are critical benchmarks for validating chemical kinetic models and are directly relevant to engine performance, such as knock resistance (octane rating) and flame stability.

Ignition Delay Time (IDT)

Ignition delay is the time lapse between the creation of a combustible mixture at high temperature and pressure and the onset of significant heat release. It is a crucial measure of a fuel's autoignition propensity. The molecular structure of a fuel has a profound impact on its IDT. For alkenes, the presence of the C=C bond generally inhibits the low-temperature reaction pathways that are prevalent in alkanes, leading to different ignition behaviors.[2]

Laminar Flame Speed (SL)

Laminar flame speed is the velocity at which an unstretched, one-dimensional flame front propagates through a quiescent premixed fuel-air mixture.[14] It is a fundamental property that governs flame propagation in both engines and industrial burners. It is influenced by the fuel's molecular structure, the fuel-air equivalence ratio, temperature, and pressure.[14]

Similar to IDT, there is a lack of specific laminar flame speed measurements for trans-2,2-Dimethyl-3-heptene in the literature. However, studies on other alkenes show that their flame speeds are comparable to, and sometimes higher than, their alkane counterparts, especially at rich equivalence ratios.[2] This is attributed to the different radical pools produced during their combustion.

Chemical Kinetics and Reaction Pathways

The combustion of trans-2,2-Dimethyl-3-heptene, like other large hydrocarbons, proceeds through a complex network of thousands of elementary reactions.[3] However, the dominant reaction pathways can be understood by examining the molecule's structure.

The Role of the Double Bond and Allylic C-H Bonds

The reactivity of an alkene is centered around its C=C double bond and the allylic C-H bonds (the C-H bonds on the carbon atoms adjacent to the double bond).[2][15] The pi (π) bond is relatively weak and susceptible to attack by radicals, leading to addition reactions. The allylic C-H bonds are also weakened due to the resonance stabilization of the resulting allylic radical.[2]

For trans-2,2-Dimethyl-3-heptene, the initial reactions at high temperatures are dominated by:

-

H-atom abstraction: Radicals like OH, H, and O attack the C-H bonds. The allylic C-H bonds at the C5 position are particularly susceptible.

-

Unimolecular Decomposition: The molecule can break apart, primarily at the C-C bonds beta to the double bond, due to their lower bond energies.

-

Radical Addition to the Double Bond: Radicals can add across the double bond, forming a larger, more reactive radical.

The competition between these initial pathways dictates the subsequent decomposition and oxidation steps, ultimately controlling the heat release rate and the formation of products and pollutants.

Simplified High-Temperature Reaction Pathway

The following diagram illustrates a simplified view of the initial decomposition pathways for trans-2,2-Dimethyl-3-heptene at high temperatures.

Experimental Protocols for Combustion Analysis

To obtain the critical data needed for model development, specialized experimental apparatus are required. The following sections detail the standard methodologies for measuring ignition delay time and laminar flame speed.

Protocol: Measuring Ignition Delay in a High-Pressure Shock Tube

Shock tubes are the primary tool for measuring ignition delay times at high temperatures (typically > 1000 K). They generate near-instantaneous heating and pressurization of a gas mixture via a shock wave.

Methodology:

-

Mixture Preparation: A precise mixture of trans-2,2-Dimethyl-3-heptene vapor, an oxidizer (e.g., air), and a diluent (e.g., argon) is prepared in a mixing tank. The low vapor pressure of this C9 molecule requires careful handling to ensure accurate and homogeneous mixtures.

-

Shock Tube Operation:

-

The low-pressure "driven" section of the tube is filled with the prepared reactive mixture.

-

The high-pressure "driver" section is filled with a light gas (e.g., helium).

-

A diaphragm separating the two sections is ruptured, causing a shock wave to travel through the reactive mixture, compressing and heating it.

-

-

Data Acquisition: The conditions behind the reflected shock wave are held constant for a few milliseconds. During this time, pressure transducers and optical diagnostics monitor the mixture. Ignition is typically detected by a sharp rise in pressure or by measuring the emission from excited radical species like OH* or CH*.

-

IDT Determination: The ignition delay time is defined as the time between the arrival of the reflected shock wave and the onset of ignition.

The following diagram illustrates the workflow for a shock tube experiment.

Role in Surrogate Fuel Modeling

The ultimate goal of studying individual components like trans-2,2-Dimethyl-3-heptene is to incorporate this knowledge into predictive surrogate fuel models.[3] A good surrogate must match not only the physical properties of the real fuel but also its global combustion characteristics, such as ignition quality (e.g., Derived Cetane Number) and sooting tendency.[4]

Branched alkenes are essential for accurately representing the octane sensitivity (the difference between Research Octane Number, RON, and Motor Octane Number, MON) of gasoline. By developing and validating a detailed chemical kinetic model for trans-2,2-Dimethyl-3-heptene, researchers can:

-

Improve Surrogate Formulations: Add this or a similar compound to surrogate mixtures to better match the properties of real, olefin-containing fuels.[1]

-

Enhance Model Predictability: A robust kinetic sub-mechanism for branched alkenes can be integrated into larger fuel models, improving their accuracy over a wider range of conditions.[5][16]

Future Research Directions

The study of trans-2,2-Dimethyl-3-heptene and similar branched alkenes presents several opportunities for future research:

-

Experimental Data: There is a clear need for fundamental combustion data (IDT, flame speed, species profiles) for this molecule and its isomers to provide targets for kinetic model validation.

-

Low-Temperature Kinetics: While high-temperature chemistry is important, the low-to-intermediate temperature regime (600-1000 K) is critical for understanding engine knock. Experimental and modeling studies in this range are essential.

-

Soot Formation: Alkenes are known to be potent soot precursors due to their C=C bond.[7] Investigating the sooting tendency of branched alkenes would be a valuable contribution to developing cleaner-burning fuels.

-

Stereochemical Effects: A comparative study of the combustion of cis- and trans-isomers of 2,2-Dimethyl-3-heptene could provide valuable insights into how stereochemistry affects reactivity.[9]

Conclusion

trans-2,2-Dimethyl-3-heptene serves as a crucial archetype for a class of molecules—branched alkenes—that play a significant role in the composition and combustion of modern fuels. While a comprehensive dataset for this specific molecule is yet to be established, its structural features provide a clear roadmap for understanding its impact on ignition, flame propagation, and chemical kinetics. By systematically studying such representative compounds, the combustion community can build the detailed knowledge base required to develop next-generation kinetic models, formulate high-fidelity surrogate fuels, and ultimately design more efficient and cleaner internal combustion engines.

References

-

Ranzi, E., Frassoldati, A., Granata, S., & Faravelli, T. (2006). A Wide-Range Kinetic Modeling Study of Oxidation and Combustion of Transportation Fuels and Surrogate Mixtures. Energy & Fuels, 20(4), 1435-1444. [Link]

-

Wikipedia. (n.d.). Alkene. [Link]

-

Touchard, S., Warth, V., Fournet, R., Glaude, P. A., Battin-Leclerc, F., & Scacchi, G. (2005). Modeling of the oxidation of large alkenes at low temperature. Proceedings of the Combustion Institute, 30(1), 1051-1058. [Link]

-

Sarathy, S. M., Kukkadapu, G., & Mehl, M. (2018). Combustion chemistry of alkenes and alkadienes. Progress in Energy and Combustion Science, 65, 1-69. [Link]

-

Dagaut, P., & Ristori, A. (2002). Experimental study of the oxidation of large surrogates for diesel and biodiesel fuels. Proceedings of the Combustion Institute, 29(1), 387-394. [Link]

-

Battin-Leclerc, F., Glaude, P. A., Fournet, R., Warth, V., & Scacchi, G. (2002). Detailed Kinetic Modelling of the Oxidation and Combustion of Large Hydrocarbons Using an Automatic Generation of Mechanisms. Flow, Turbulence and Combustion, 68(3), 251-285. [Link]

-

Clark, J. (n.d.). Alkenes. Chemguide. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,2-Dimethyl-3-heptene trans (CAS 19550-75-5). [Link]

-

Mehl, M., Pitz, W. J., Sjöberg, M., & Dec, J. E. (2005). Detailed Chemical Kinetic Modeling of Surrogate Fuels for Gasoline and Application to an HCCI Engine. (OSTI ID: 887037). [Link]

-

BBC. (n.d.). Hydrocarbons & Fuels. Bitesize. [Link]

-

Sahu, A., Susa, A., & Mittal, G. (2019). Laminar Flame Speed Measurements and Modeling of Alkane Blends at Elevated Pressures With Various Diluents. Journal of Engineering for Gas Turbines and Power, 141(10). [Link]

-

Grégoire, S., Foucher, F., Dayma, G., Therssen, E., & Dagaut, P. (2023). Laminar Flame Speed, Ignition Delay Time, and CO Laser Absorption Measurements of a Gasoline-like Blend of Pentene Isomers. The Journal of Physical Chemistry A, 127(2), 569-580. [Link]

-

Moore, C. E., et al. (2023). Geometric and Positional Isomer Effects on Ignition Behavior of Cycloalkanes: Implications for Sustainable Aviation Fuels. Energy & Fuels, 37(20), 15697-15707. [Link]

-

NSF. (2024). Laminar flame speed regime at elevated temperature and pressure. National Science Foundation Public Access Repository. [Link]

-

NIST. (n.d.). 2,2-Dimethyl-3-heptene trans. NIST Chemistry WebBook. [Link]

-

USC Mech. (n.d.). Laminar Flame Speeds. University of Southern California Combustion Kinetics Laboratory. [Link]

-

El-Adawy, M., et al. (2012). Investigation of Physical and Chemical Delay Periods of Different Fuels in the Ignition Quality Tester (IQT). (DTIC AD1019016). [Link]

-

NIST. (n.d.). 2,2-Dimethyl-3-heptene trans. NIST Chemistry WebBook. [Link]

-

LibreTexts. (2023). 27.7: Reactions of Alkanes. Chemistry LibreTexts. [Link]

-

Mehl, M., et al. (2011). An experimental and kinetic modeling study of the autoignition of 3-methylheptane. Proceedings of the Combustion Institute, 33(1), 215-222. [Link]

-

Kasseris, E., et al. (2022). Formulation of 7-Component Surrogate Mixtures for Military Jet Fuel and Testing in Diesel Engine. ACS Omega, 7(2), 2244-2259. [Link]

-

Ryan, T. W., III, Schwab, S. T., & Harlowe, W. W. (1992). Ignition delays, heats of combustion, and reaction rates of aluminum alkyl derivatives used as ignition and combustion enhancers for supersonic combustion. (NASA-CR-189581). [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. osti.gov [osti.gov]

- 6. CAS 19550-75-5: (3E)-2,2-Dimethyl-3-heptene | CymitQuimica [cymitquimica.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. trans-2,2-Dimethyl-3-heptene | 19550-75-5 | Benchchem [benchchem.com]

- 9. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 10. Page loading... [guidechem.com]

- 11. 2,2-Dimethyl-3-heptene trans [webbook.nist.gov]

- 12. 2,2-Dimethyl-3-heptene trans (CAS 19550-75-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. 2,2-Dimethyl-3-heptene trans [webbook.nist.gov]

- 14. Laminar flame speed regime at elevated temperature and pressure | NSF Public Access Repository [par.nsf.gov]

- 15. Alkene - Wikipedia [en.wikipedia.org]

- 16. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of trans-2,2-Dimethyl-3-heptene

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Stereocontrol in Alkene Synthesis

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the construction of carbon-carbon double bonds. The geometric configuration of an alkene can profoundly influence a molecule's biological activity, physical properties, and its utility as a synthetic intermediate. trans-2,2-Dimethyl-3-heptene, a disubstituted alkene featuring a sterically demanding tert-butyl-like neopentyl group, presents a valuable case study for examining and comparing various stereoselective olefination strategies. This guide provides an in-depth analysis of four powerful and reliable protocols for the synthesis of this target molecule with high trans (E) selectivity: the Horner-Wadsworth-Emmons reaction, the Schlosser modification of the Wittig reaction, the Julia-Kocienski olefination, and olefin cross-metathesis. Each section offers a detailed experimental protocol, a discussion of the underlying mechanism, and field-proven insights to aid researchers in selecting and executing the optimal strategy for their specific needs.

I. Horner-Wadsworth-Emmons (HWE) Reaction: A Reliable Route to E-Alkenes

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and robust method for the synthesis of alkenes, renowned for its general preference for forming the thermodynamically more stable E-isomer.[1] This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide used in the Wittig reaction, offering several practical advantages, including the straightforward aqueous work-up for the removal of the phosphate byproduct.[2]

Causality of E-Selectivity in the HWE Reaction

The high E-selectivity of the HWE reaction is a result of thermodynamic control. The initial nucleophilic addition of the phosphonate carbanion to the aldehyde is often reversible, allowing for equilibration of the diastereomeric intermediates. The transition state leading to the anti-oxaphosphetane is sterically favored over the syn-oxaphosphetane. Subsequent syn-elimination from the anti-oxaphosphetane intermediate yields the E-alkene.[3] Factors such as increased steric bulk of the aldehyde and higher reaction temperatures generally enhance the E-selectivity.[3]

Experimental Protocol: HWE Synthesis of trans-2,2-Dimethyl-3-heptene

This protocol details the two-step synthesis starting from the preparation of the required phosphonate reagent.

Step 1: Synthesis of Diethyl (2,2-dimethylpropyl)phosphonate via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a reliable method for the formation of phosphonates from trialkyl phosphites and alkyl halides.[4]

-

Materials: 1-bromo-2,2-dimethylpropane (neopentyl bromide), triethyl phosphite.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 1-bromo-2,2-dimethylpropane (1.0 eq) and triethyl phosphite (1.2 eq).

-

Heat the mixture to reflux (typically 150-160 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by the distillation of ethyl bromide.

-

Continue heating until the evolution of ethyl bromide ceases (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Purify the crude product by vacuum distillation to afford diethyl (2,2-dimethylpropyl)phosphonate as a colorless oil.

-

Step 2: HWE Olefination

-

Materials: Diethyl (2,2-dimethylpropyl)phosphonate, propanal, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).

-

Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl (2,2-dimethylpropyl)phosphonate (1.0 eq) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases, to form the phosphonate carbanion.

-

Cool the resulting solution back to 0 °C and add propanal (1.0 eq) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield trans-2,2-Dimethyl-3-heptene.

-

Workflow and Mechanism Diagram

Caption: Workflow for the HWE synthesis of the target alkene.

II. Schlosser Modification of the Wittig Reaction: Enforcing E-Selectivity